molecular formula C24H20FN3O2 B2702597 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034242-13-0

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2702597
CAS No.: 2034242-13-0
M. Wt: 401.441
InChI Key: VAPRLRYBNFXRSP-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H20FN3O2 and its molecular weight is 401.441. The purity is usually 95%.
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Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone, commonly referred to as a pyrrole-quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound features a pyrrole ring connected to a quinoline moiety through a methanone linkage. This structural configuration is significant for its biological activity, particularly in modulating various biochemical pathways.

Biological Activity Overview

Research indicates that pyrrole and quinoline derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Many quinoline derivatives have been reported to inhibit cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer cell lines, suggesting that the compound may possess similar properties due to its structural characteristics .
  • Anti-inflammatory Effects : Compounds containing quinoline structures have been evaluated for their ability to inhibit pro-inflammatory mediators. This activity is often linked to the inhibition of cyclooxygenase enzymes (COX) and inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial and antifungal activities. The incorporation of specific functional groups can enhance their interaction with microbial targets .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer progression and inflammation, such as COX-2 and various kinases .
  • Cell Cycle Arrest : Certain studies suggest that quinoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This is facilitated by the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins .
  • Reactive Oxygen Species (ROS) Generation : Some compounds have been shown to increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells .

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Anticancer Evaluation : A study on quinoline derivatives demonstrated significant anti-proliferative effects against several cancer cell lines, with IC50 values indicating potent activity. The mechanism involved the inhibition of sirtuins, which are implicated in cancer metabolism and survival .
  • Anti-inflammatory Studies : Research involving pyrazolo[4,3-c]quinoline derivatives indicated their ability to significantly reduce NO production in LPS-stimulated RAW 264.7 macrophages, showcasing their potential as anti-inflammatory agents .

Data Summary

The following table summarizes key findings related to the biological activities of pyrrole and quinoline derivatives:

Biological ActivityMechanismReference
AnticancerEnzyme inhibition (COX-2)
Anti-inflammatoryiNOS inhibition
AntimicrobialBacterial growth inhibition
Apoptosis inductionROS generation

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O2/c25-19-8-6-16(7-9-19)18-13-21(27-14-18)24(29)28-12-10-20(15-28)30-22-5-1-3-17-4-2-11-26-23(17)22/h1-9,11,13-14,20,27H,10,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAPRLRYBNFXRSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CN4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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